molecular formula C13H13N3O4 B15104604 methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate

methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate

Cat. No.: B15104604
M. Wt: 275.26 g/mol
InChI Key: DCQWUAVQRKOXJO-UHFFFAOYSA-N
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Description

Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate typically involves the condensation of 4-oxoquinazoline derivatives with glycine esters. One common method includes the reaction of 4-oxoquinazoline with methyl glycinate in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazolinone ring to form different derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield reduced quinazolinone derivatives .

Scientific Research Applications

Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
  • 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothiourea

Uniqueness

Methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate is unique due to its specific structure and functional groups, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetate

InChI

InChI=1S/C13H13N3O4/c1-20-12(18)6-14-11(17)7-16-8-15-10-5-3-2-4-9(10)13(16)19/h2-5,8H,6-7H2,1H3,(H,14,17)

InChI Key

DCQWUAVQRKOXJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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